molecular formula C16H16BrNO2 B2962880 N-[4-(Benzyloxy)phenyl]-2-bromopropanamide CAS No. 19514-95-5

N-[4-(Benzyloxy)phenyl]-2-bromopropanamide

Cat. No.: B2962880
CAS No.: 19514-95-5
M. Wt: 334.213
InChI Key: NTTNZHVTEQZYAP-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis and Chemical Biology

In modern organic synthesis, N-[4-(Benzyloxy)phenyl]-2-bromopropanamide is recognized as a versatile building block. synhet.com Its structure contains two primary points of reactivity: the α-brominated amide moiety and the benzyloxy-substituted aryl group. These features allow for its use in the construction of more complex molecules, including those with potential applications as pharmaceutical intermediates, research chemicals, and in the development of novel materials like liquid crystals. synhet.comnih.gov In chemical biology, compounds featuring these motifs are explored for their potential to interact with biological systems, serving as tools for probing cellular functions or as starting points for drug discovery. nih.govnih.gov

Significance of α-Brominated Amides and Benzyloxy-Substituted Aryl Moieties in Chemical Research

The chemical utility of this compound is largely derived from its constituent parts.

The α-brominated amide group is a highly functional synthetic handle. nih.gov The electron-withdrawing nature of the bromine atom increases the acidity of the adjacent alpha-hydrogen, facilitating selective deprotonation and subsequent reactions. fiveable.me This moiety is a key intermediate for a wide array of chemical transformations, including:

Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, leading to the synthesis of α-amino amides and α-alkoxy amides. nih.gov

Carbon-Carbon Bond Formation: α-haloamides are widely used as electrophiles in metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Negishi couplings) to form α-aryl and α-alkyl amides. nih.govthieme-connect.de

Radical Reactions: These compounds can participate in radical cyclization reactions to generate heterocyclic structures like β- and γ-lactams. nih.gov

The benzyloxy-substituted aryl moiety is a common pharmacophore in medicinal chemistry. The benzyloxy group can participate in hydrogen bonding and offers a degree of structural flexibility, which can be crucial for binding to enzyme active sites. nih.gov This structural unit is found in molecules designed as inhibitors for various enzymes, such as monoamine oxidase B (MAO-B), and as antagonists for receptors like the androgen receptor. nih.govnih.gov Its presence in a molecule can also influence properties like CNS bioavailability. nih.gov Furthermore, the 4-benzyloxyphenyl group is utilized in materials science for the synthesis of thermotropic liquid crystals. nih.gov

Historical Overview of Synthetic Approaches Leading to Structures Analogous to this compound

The synthesis of N-aryl amides has evolved significantly over time. Historically, the most common method involved the acylation of an aniline (B41778) derivative (like 4-(benzyloxy)aniline) with an activated carboxylic acid, typically an acyl chloride (e.g., 2-bromopropanoyl chloride). nih.govnih.gov This straightforward approach remains widely used.

The preparation of the α-brominated acyl chloride itself often relies on classic reactions. The Hell-Volhard-Zelinsky reaction, a long-established method, allows for the α-bromination of carboxylic acids, which can then be converted to the corresponding acyl halide. organic-chemistry.org More modern methods often employ reagents like N-bromosuccinimide (NBS) for the α-bromination step, which can offer milder reaction conditions. fiveable.memdpi.com

In recent decades, the field has advanced with the development of powerful metal-catalyzed cross-coupling reactions for forming both the amide bond and the α-aryl bond. While direct amidation is common for this specific structure, analogous N-aryl systems are now frequently synthesized using copper-catalyzed Ullmann-type reactions or palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.orgorganic-chemistry.org Similarly, the α-arylation of amides, which historically relied on enolate chemistry, is now often achieved more efficiently through cross-coupling reactions. thieme-connect.de

Table 2: Selected Modern Methods for α-Arylation of Amides

Catalytic System Aryl Source Key Features
Palladium Catalysis Arylboronic acids, Potassium aryltrifluoroborates Broad substrate scope; often requires specific ligands (e.g., phosphines) and bases. thieme-connect.de
Nickel Catalysis Organozinc reagents, Arylboronic acids Effective for creating enantiopure α-chiral amides from racemic α-bromo amides with chiral ligands. nih.govthieme-connect.de

| Copper Catalysis | Aryl halides (Ullmann-type) | A classic and cost-effective method, often used for N-arylation but also applicable in C-C couplings. organic-chemistry.orgresearchgate.net |

Current Research Gaps and Future Directions in the Academic Investigation of this compound

While this compound is available as a synthetic intermediate, there is a noticeable gap in the academic literature regarding the systematic exploration of its specific reactivity and applications. synhet.com The majority of research focuses on the general utility of its functional groups rather than on the molecule itself.

Future research could be directed toward leveraging this compound as a versatile scaffold for creating libraries of novel molecules. Key directions include:

Exploitation of the α-Bromo Position: A systematic study of its reactivity in nucleophilic substitution and metal-catalyzed cross-coupling reactions with a diverse range of partners could yield novel derivatives. nih.govthieme-connect.de The resulting α-substituted amides could be screened for biological activity, drawing inspiration from the known bioactivity of the benzyloxy-aryl moiety. nih.gov

Radical-Mediated Transformations: Investigating its potential in atom transfer radical cyclization (ATRC) could lead to the synthesis of novel heterocyclic systems containing the benzyloxy-phenyl group. nih.gov

Development of Biologically Active Probes: Given the prevalence of the benzyloxy-phenyl motif in enzyme inhibitors, derivatives of this compound could be designed as specific chemical probes to study enzyme function and structure-activity relationships. nih.gov

Scope and Objectives of the Comprehensive Academic Research on this compound

A comprehensive academic research program on this compound would aim to fully characterize its synthetic potential and explore the properties of its derivatives.

The scope of such research would be the systematic investigation of the chemical transformations of this compound, focusing on reactions at the α-carbon.

The primary objectives would be:

To synthesize a diverse library of novel compounds by reacting this compound with various nucleophiles and organometallic reagents via substitution and cross-coupling pathways.

To explore its utility in radical-mediated reactions for the construction of complex heterocyclic scaffolds.

To evaluate the synthesized derivatives for potential applications in medicinal chemistry (e.g., as enzyme inhibitors) and materials science, thereby establishing clear structure-property relationships.

Table 3: Chemical Compound Names Mentioned in the Article

Compound Name
This compound
4-(Benzyloxy)aniline (B124853)
2-Bromopropanoyl chloride
N-bromosuccinimide
Phenylboronic acid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(4-phenylmethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-12(17)16(19)18-14-7-9-15(10-8-14)20-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTNZHVTEQZYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N 4 Benzyloxy Phenyl 2 Bromopropanamide and Its Analogues

Optimized Synthetic Pathways for N-[4-(Benzyloxy)phenyl]-2-bromopropanamide

The synthesis of this compound is a multi-step process that involves the preparation of key precursors followed by their condensation. The optimization of this pathway is crucial for achieving high yields and purity.

Precursor Synthesis and Intermediate Derivatization for this compound

The primary precursors for the synthesis of this compound are 4-(benzyloxy)aniline (B124853) and 2-bromopropanoyl chloride.

Synthesis of 4-(Benzyloxy)aniline

A common method for synthesizing 4-(benzyloxy)aniline involves the reaction of 4-nitrophenol (B140041) with benzyl (B1604629) chloride to form 4-benzyloxy nitrobenzene, followed by reduction of the nitro group. google.com Another approach starts from 4-aminophenol, which is reacted with benzyl bromide. chemicalbook.com The synthesis can also be achieved by treating 4-benzyloxyaniline hydrochloride with a base like sodium hydroxide (B78521) to yield the free amine. prepchem.com

Synthesis of 2-Bromopropanoyl Chloride

2-Bromopropanoyl chloride, also known as 2-bromopropionyl chloride, is a key intermediate. nbinno.com It can be synthesized by reacting thionyl chloride with propionic acid, followed by the addition of red phosphorus and dry bromine. google.comgoogle.com This acyl chloride is a versatile reagent used in the production of various pharmaceuticals and agrochemicals. nbinno.comguidechem.com

Amide Bond Formation

The final step in the synthesis is the amide coupling reaction between 4-(benzyloxy)aniline and 2-bromopropanoyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or diisopropylethylamine, in an inert solvent like dichloromethane (B109758). nih.govreddit.com The nucleophilic amine of 4-(benzyloxy)aniline attacks the electrophilic carbonyl carbon of 2-bromopropanoyl chloride, leading to the formation of the amide bond and elimination of hydrogen chloride. For challenging amide couplings, particularly with less reactive anilines, coupling agents like HATU or the use of stronger bases may be necessary. reddit.comresearchgate.net

Stereoselective Approaches to Enantiopure this compound (if applicable due to chirality at C2)

The 2-bromopropanamide (B1266602) moiety of the target molecule contains a chiral center at the C2 position. Therefore, this compound can exist as a racemic mixture of two enantiomers. The synthesis of enantiomerically pure forms is often desirable in pharmaceutical applications.

Stereoselective synthesis can be achieved by using enantiomerically pure precursors. This typically involves the resolution of racemic 2-bromopropionic acid. libretexts.org One method for resolution is through lipase-catalyzed asymmetric esterification, which preferentially converts one enantiomer to its ester, allowing for the separation of the unreacted enantiomer. google.com For instance, (R)-(+)-2-bromopropionic acid is commercially available and can be used to synthesize the corresponding enantiomerically pure 2-bromopropanoyl chloride. sigmaaldrich.comspectrumchemical.com

Alternatively, chiral resolution can be performed on the final racemic product using techniques such as chiral chromatography. nih.gov

Evaluation of Reaction Conditions and Yield Optimization for this compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, base, coupling reagent, reaction temperature, and reaction time.

For the amide coupling step, a variety of coupling reagents can be employed, especially when starting from the carboxylic acid instead of the acyl chloride. Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with additives like HOBt (hydroxybenzotriazole) and DMAP (4-dimethylaminopyridine) have been shown to be effective for amide bond formation, even with electron-deficient amines. nih.gov The choice of solvent can also influence the reaction outcome, with dichloromethane and acetonitrile (B52724) being common choices. reddit.comnih.gov

The table below summarizes various conditions that can be optimized for the synthesis.

Parameter Options Considerations
Coupling Reagent Acyl chlorides, Carbodiimides (EDC, DCC), Phosphonium salts (PyBOP), Urionium salts (HATU, TBTU) Reactivity of amine and carboxylic acid, potential for side reactions, cost. researchgate.netnih.govucl.ac.uk
Base Triethylamine, DIPEA, N-methylmorpholine Steric hindrance, basicity, solubility.
Solvent Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF) Solubility of reactants, reaction temperature, ease of removal. reddit.com
Temperature 0 °C to reflux Reaction rate, stability of reactants and products.
Additives HOBt, DMAP Catalyze the reaction, suppress side reactions. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process.

Solvent-Free and Catalytic Methods for this compound Production

Traditional amide synthesis often relies on stoichiometric activating agents and large volumes of organic solvents, leading to significant waste generation. ucl.ac.uksigmaaldrich.com Green chemistry encourages the development of catalytic and solvent-free methods.

Catalytic Amidation

Catalytic methods for amide bond formation are a key area of green chemistry research. sigmaaldrich.com These methods often involve the direct coupling of carboxylic acids and amines, with the only byproduct being water. core.ac.uk Various catalysts, including those based on boron rsc.org and zirconium rsc.org, have been developed for this purpose. Boric acid, for example, can be used as a simple and readily available catalyst in solvent-free conditions. researchgate.net The use of reusable catalysts, such as Brønsted acidic ionic liquids, further enhances the sustainability of the process. acs.org

Solvent-Free Synthesis

Performing reactions without a solvent, or in environmentally benign solvents like water, is a core principle of green chemistry. Solvent-free amide synthesis can be achieved by heating a mixture of the carboxylic acid and amine with a catalyst. researchgate.net Microwave-assisted synthesis is another technique that can accelerate reactions and often allows for solvent-free conditions. rsc.org While direct application to this compound synthesis may require specific adaptation, these principles offer a pathway to more sustainable production.

Atom Economy and Environmental Impact Assessments of this compound Synthesis

Atom Economy

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wordpress.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.com

For the synthesis of this compound from 4-(benzyloxy)aniline and 2-bromopropanoyl chloride, the reaction is a substitution reaction. rsc.org

The idealized reaction is: C₁₃H₁₃NO + C₃H₄BrClO → C₁₆H₁₆BrNO₂ + HCl

The atom economy for this step is calculated as: (Molecular Weight of C₁₆H₁₆BrNO₂) / (Molecular Weight of C₁₃H₁₃NO + Molecular Weight of C₃H₄BrClO) * 100

Compound Formula Molecular Weight (g/mol)
4-(Benzyloxy)aniline C₁₃H₁₃NO 199.25
2-Bromopropanoyl chloride C₃H₄BrClO 171.42
This compound C₁₆H₁₆BrNO₂ 350.21
Total Reactant Mass 370.67

Atom Economy = (350.21 / 370.67) * 100 ≈ 94.5%

Environmental Impact Assessment

A comprehensive environmental impact assessment considers factors beyond atom economy, such as the toxicity of reagents and solvents, energy consumption, and waste generation. The Process Mass Intensity (PMI) is another green chemistry metric that quantifies the total mass of materials used (water, solvents, reagents, process aids) to produce a certain mass of the final product. A lower PMI indicates a more environmentally friendly process. acs.org By adopting catalytic and solvent-free methods, the PMI for the synthesis of this compound can be significantly reduced. acs.org

Solid-Phase Synthesis Techniques Applicable to this compound Scaffolds

Solid-phase organic synthesis (SPOS) is a powerful technique for the construction of compound libraries, where molecules are covalently bound to an insoluble polymer support (resin) throughout a sequence of reactions. This approach simplifies purification, as excess reagents and by-products are removed by simple filtration and washing of the resin. The application of SPOS to the this compound scaffold would typically involve the immobilization of one of the key building blocks, followed by sequential reactions and final cleavage from the support.

A plausible strategy would involve anchoring 4-(benzyloxy)aniline to a suitable resin. For instance, a Wang resin or a 2-chlorotrityl chloride resin could be used, where the aniline (B41778) nitrogen would displace the chloride or attach to the linker after activation. Alternatively, resins designed for amide synthesis, such as Rink Amide or Sieber Amide resins, could be employed. peptide.com Following the immobilization of the aniline precursor, the resin-bound amine would be acylated using an excess of 2-bromopropanoyl chloride or 2-bromopropanoic acid with a suitable coupling agent. The use of excess reagents drives the reaction to completion, a key advantage of the solid-phase approach. After the acylation is complete, the resin is thoroughly washed to remove all soluble materials. The final step is the cleavage of the target molecule from the solid support, typically under acidic conditions (e.g., using trifluoroacetic acid, TFA), to yield the desired this compound product. peptide.com

While specific literature on the solid-phase synthesis of this exact compound is not prominent, the synthesis of secondary amide libraries on solid supports is a well-established methodology. researchgate.net For example, a general method for synthesizing N-alkyl secondary amides has been reported using a polystyrylsulfonyl chloride resin. researchgate.net In this approach, a primary amine is first attached to the sulfonamide linker, followed by acylation with an acid chloride. The final amide is then cleaved from the resin via a radical traceless cleavage method. researchgate.net This demonstrates the feasibility of the core chemical transformations required for the synthesis of this compound scaffolds on a solid support.

Table 1: Representative Conditions for Solid-Phase Synthesis of Secondary Amides

Flow Chemistry Applications in the Preparation of this compound

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes, pipes, or microreactors. nih.govmit.edu This methodology offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety due to small reaction volumes, improved reproducibility, and straightforward scalability. nih.govmit.edu The synthesis of amides, a cornerstone reaction in organic chemistry, is particularly well-suited to flow chemistry applications. nih.gov

The preparation of this compound in a flow system can be envisioned as a streamlined and highly controlled process. A typical setup would involve two separate inlet streams, one containing 4-(benzyloxy)aniline and a base in a suitable solvent, and the other containing 2-bromopropanoyl chloride in the same or a miscible solvent. These streams would be introduced via precise pumps into a T-mixer, ensuring rapid and efficient mixing, before entering a heated reactor coil or microreactor.

The reaction temperature can be precisely controlled, allowing for the use of superheated solvents to accelerate the reaction, a feat that is often hazardous in large-scale batch reactors. thieme-connect.de The residence time—the duration the reactants spend within the heated zone—is controlled by the flow rate and the reactor volume, allowing for fine-tuning of the reaction to maximize conversion and minimize by-product formation. Upon exiting the reactor, the product stream can be directly subjected to in-line quenching, extraction, and purification processes, potentially leading to a fully automated, end-to-end synthesis. monash.edumdpi.com

The synthesis of various amides, including active pharmaceutical ingredients (APIs) like Imatinib, has been successfully demonstrated in continuous flow systems. thieme-connect.dealmacgroup.com These multi-step syntheses often involve amide bond formation as a key step and highlight the robustness of flow chemistry for producing complex molecules with high purity and yield. mdpi.comalmacgroup.com For example, the continuous flow synthesis of N-phenyl acrylamide (B121943) has been achieved with high throughput and minimal side-products, demonstrating the applicability of this technology to closely related N-aryl amide structures. tue.nl

Table 2: Illustrative Parameters for Continuous Flow Amide Synthesis

Chemical Reactivity and Derivatization Studies of N 4 Benzyloxy Phenyl 2 Bromopropanamide

Nucleophilic Substitution Reactions at the α-Bromine Position of N-[4-(Benzyloxy)phenyl]-2-bromopropanamide

The presence of a bromine atom on the carbon adjacent (α-position) to the amide carbonyl group makes this position highly susceptible to nucleophilic attack. This reactivity is central to the utility of α-halo amides in organic synthesis, allowing for the introduction of a wide array of functional groups.

The α-bromine atom of this compound can be readily displaced by a diverse range of nucleophiles. The efficiency of these substitution reactions depends on the nucleophilicity of the attacking species and the reaction conditions employed.

Nitrogen Nucleophiles : Primary and secondary amines, azides, and ammonia (B1221849) can serve as effective nitrogen nucleophiles. The reaction typically proceeds under basic conditions to neutralize the hydrogen bromide byproduct. For example, reaction with a primary amine (R-NH₂) would yield the corresponding N-[4-(benzyloxy)phenyl]-2-(alkylamino)propanamide. Aromatic amines and heterocyclic amines can also be utilized, providing access to a broad spectrum of derivatives. researchgate.net

Oxygen Nucleophiles : Alkoxides, phenoxides, and carboxylates can act as oxygen nucleophiles to form the corresponding α-ether or α-ester derivatives. The use of a strong base, such as sodium hydride, is often required to generate the nucleophilic alkoxide or phenoxide from the corresponding alcohol or phenol (B47542). Hydroxide (B78521) ions can also lead to substitution, yielding the α-hydroxy amide, although competing hydrolysis of the amide linkage can be a significant side reaction.

Sulfur Nucleophiles : Sulfur-based nucleophiles are particularly effective due to the high polarizability and inherent nucleophilicity of sulfur. msu.edursc.org Thiolates (RS⁻), generated from thiols with a mild base, react efficiently to form α-thioether derivatives. msu.edu Other sulfur nucleophiles like thiourea (B124793) and thiocyanate (B1210189) ions also readily displace the bromide. rsc.org

Carbon-based Nucleophiles : Carbanions, such as those derived from malonic esters or β-ketoesters, and organometallic reagents can be used to form new carbon-carbon bonds at the α-position. These reactions are crucial for extending the carbon skeleton of the molecule. Enolates and their equivalents are common choices for this transformation. nih.govnih.gov

Table 1: Scope of Nucleophilic Substitution at the α-Bromine Position
Nucleophile TypeExample NucleophileResulting Functional GroupGeneral Product Structure
NitrogenPrimary Amine (R-NH₂)Secondary AmineN-[4-(benzyloxy)phenyl]-2-(R-amino)propanamide
Azide (N₃⁻)AzideN-[4-(benzyloxy)phenyl]-2-azidopropanamide
OxygenAlkoxide (RO⁻)EtherN-[4-(benzyloxy)phenyl]-2-(alkoxy)propanamide
Carboxylate (RCOO⁻)EsterN-[4-(benzyloxy)phenyl]-2-(acyloxy)propanamide
SulfurThiolate (RS⁻)Thioether (Sulfide)N-[4-(benzyloxy)phenyl]-2-(alkylthio)propanamide
CarbonMalonate EnolateSubstituted MalonateDiethyl 2-(1-((4-(benzyloxy)phenyl)amino)-1-oxopropan-2-yl)malonate

The displacement of the α-bromine in this compound predominantly proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. ucl.ac.uk This pathway is characterized by a single transition state where the nucleophile attacks the electrophilic α-carbon simultaneously as the bromide leaving group departs.

Key features of this Sₙ2 mechanism include:

Kinetics : The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile, exhibiting second-order kinetics. ucl.ac.uk

Stereochemistry : The Sₙ2 reaction proceeds with a Walden inversion, meaning there is an inversion of the stereochemical configuration at the chiral α-carbon. libretexts.org If the starting material is a single enantiomer, the product will be the opposite enantiomer.

Solvent Effects : Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile (B52724), are typically favored for Sₙ2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating and deactivating the nucleophile.

In some cases, particularly with bulky substrates, hindered nucleophiles, or under conditions that favor ionization, a unimolecular (Sₙ1) mechanism involving a carbocation intermediate could be a minor competing pathway. However, for a secondary bromide like the one in the target molecule, the Sₙ2 pathway is generally the dominant route.

Modifications of the Amide Linkage in this compound

The amide bond, while generally stable, can undergo several important chemical transformations, including hydrolysis, transamidation, and reactions at the amide nitrogen.

Hydrolysis : The amide linkage can be cleaved under either acidic or basic conditions, a process known as hydrolysis. arkat-usa.orgresearchgate.net

Acid-catalyzed hydrolysis typically involves protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. This process would yield 4-(benzyloxy)aniline (B124853) and 2-bromopropanoic acid.

Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the amide carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate salt of 2-bromopropanoic acid and 4-(benzyloxy)aniline. researchgate.net This method generally requires more forcing conditions, such as elevated temperatures, compared to ester hydrolysis. arkat-usa.org

Transamidation : This process involves the replacement of the N-[4-(benzyloxy)phenyl] group with a different amine. Direct transamidation is often challenging due to the low reactivity of the amide bond. However, the reaction can be facilitated by activation of the amide, for instance, through N-functionalization (e.g., N-Boc activation), which destabilizes the amide resonance and makes the carbonyl carbon more susceptible to nucleophilic attack by another amine. nih.govresearchgate.net

Table 2: Transformations of the Amide Linkage
Reaction TypeConditionsProducts
Acid HydrolysisAqueous Acid (e.g., HCl, H₂SO₄), Heat4-(Benzyloxy)aniline + 2-Bromopropanoic acid
Base HydrolysisAqueous Base (e.g., NaOH, KOH), Heat4-(Benzyloxy)aniline + Sodium 2-bromopropanoate
TransamidationAmine (R₂NH), Catalyst/Activation, HeatN,N-Disubstituted-2-bromopropanamide + 4-(Benzyloxy)aniline

The nitrogen atom of the amide group in this compound possesses a proton that can be removed by a strong base, such as sodium hydride (NaH), to form an amidate anion. This anion is a potent nucleophile and can react with various electrophiles.

N-Alkylation : The generated amidate can react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to form N-alkylated products. mdpi.com This transformation converts the secondary amide into a tertiary amide. Phase-transfer catalysis (PTC) under solvent-free conditions with microwave irradiation has also been shown to be an effective method for the N-alkylation of amides. mdpi.com

N-Acylation : Similarly, the amidate anion can react with acylating agents like acyl chlorides or anhydrides to yield N-acyl derivatives, also known as N-acylamides or imides. researchgate.net N-Acylbenzotriazoles have been demonstrated as effective reagents for the N-acylation of related sulfonamides in the presence of NaH. epa.govresearchgate.net

Transformations Involving the Benzyloxy Moiety of this compound

The benzyloxy group (BnO-) is a common protecting group for phenols due to its general stability and the variety of methods available for its removal (deprotection). organic-chemistry.org The primary transformation of this moiety is its cleavage to unmask the phenolic hydroxyl group.

Common methods for the debenzylation of the benzyloxy group include:

Catalytic Hydrogenolysis : This is the most common method for benzyl ether cleavage. It involves reacting the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). researchgate.net This reaction is clean and efficient, yielding the deprotected phenol, N-(4-hydroxyphenyl)-2-bromopropanamide, and toluene (B28343) as a byproduct. Care must be taken as the α-bromine may also be susceptible to reduction under these conditions.

Acid-Catalyzed Cleavage : Strong acids, such as trifluoroacetic acid (TFA) or boron trichloride (B1173362) (BCl₃), can be used to cleave the benzyl ether. researchgate.net This method is suitable for substrates that are sensitive to hydrogenation.

Oxidative Cleavage : For benzyl ethers containing electron-donating groups (like p-methoxybenzyl ethers), oxidative cleavage using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is possible. organic-chemistry.org More recently, nitroxyl-radical catalysts have been developed for the oxidative deprotection of standard benzyl groups under mild conditions. nih.gov

Deprotection Strategies (Hydrogenolysis, Lewis Acid-Mediated)

The benzyl ether in this compound serves as a robust protecting group for the phenolic hydroxyl function. Its removal is a critical step to unmask the phenol for further functionalization. The most common and effective methods for this deprotection are hydrogenolysis and Lewis acid-mediated cleavage.

Hydrogenolysis: Catalytic hydrogenolysis is a mild and widely used method for the cleavage of benzyl ethers. researchgate.netambeed.com This reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C). researchgate.net The process cleaves the C-O bond of the benzyl ether to yield the corresponding phenol and toluene as a byproduct. ambeed.com The reaction is generally clean and high-yielding. However, care must be taken as the α-bromo substituent is also susceptible to reduction under certain hydrogenolysis conditions, which could lead to the undesired dehalogenated product. The choice of catalyst, solvent, and reaction conditions can be optimized to achieve selective debenzylation. researchgate.net

Lewis Acid-Mediated Deprotection: An alternative to hydrogenolysis is the use of Lewis acids, which can effect the cleavage of benzyl ethers. Strong Lewis acids can coordinate to the ether oxygen, facilitating the cleavage of the benzyl C-O bond. In the context of related N-benzyl amides, various Lewis acids have been employed for deprotection. researchgate.net For substrates like this compound, this method avoids the use of hydrogen gas and transition metal catalysts, which can be advantageous if other functional groups in the molecule are sensitive to reduction. Common Lewis acids for this purpose include boron trihalides (e.g., BBr₃, BCl₃) and aluminum chloride (AlCl₃). Additionally, acid-catalyzed debenzylation using reagents like p-toluenesulfonic acid (p-TsOH) in a suitable solvent has been shown to be effective for N-benzylamides. researchgate.net

MethodReagents & ConditionsTypical OutcomePotential Side Reactions
HydrogenolysisH₂ (1 atm), 10% Pd/C, Ethanol or Ethyl Acetate, Room TemperatureHigh yield of N-(4-hydroxyphenyl)-2-bromopropanamideReductive debromination to N-(4-hydroxyphenyl)propanamide
Lewis Acid-MediatedBBr₃ or AlCl₃ in Dichloromethane (B109758) (DCM), 0°C to Room TemperatureCleavage of the benzyl etherPotential for complexation with the amide functionality
Acid-Catalyzedp-TsOH (4 equiv.), Toluene, RefluxClean debenzylation of the etherRequires elevated temperatures

Post-Deprotection Derivatization of the Phenolic Hydroxyl Group

Following the successful deprotection of the benzyl group to yield N-(4-hydroxyphenyl)-2-bromopropanamide, the newly exposed phenolic hydroxyl group becomes available for a wide array of derivatization reactions. This allows for the introduction of diverse functional groups and the synthesis of a library of analogues.

Common derivatization strategies include:

Etherification: The phenolic hydroxyl can be alkylated using various alkyl halides in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) to form new ether linkages. This is a fundamental transformation for modifying the steric and electronic properties of the phenyl ring.

Esterification: Acylation with acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields the corresponding phenyl esters. This introduces an ester functionality that can alter the molecule's properties or serve as a handle for further reactions.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) provides sulfonate esters, which are excellent leaving groups for subsequent nucleophilic substitution reactions.

Coupling Reactions: The phenol can participate in various coupling reactions, such as the synthesis of aryl ethers through Ullmann condensation or other modern cross-coupling methods.

These derivatization reactions enable the systematic modification of the molecule's phenolic portion, which is crucial for structure-activity relationship (SAR) studies in medicinal chemistry and materials science. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions of this compound and its Analogues

The α-bromo amide functionality is a key reactive handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: One of the most prominent applications is the enantioselective Suzuki-Miyaura cross-coupling of α-bromo carboxamides with aryl boronic acids. nih.govresearchgate.net This reaction, catalyzed by a palladium complex with a suitable chiral ligand, allows for the stereoselective formation of α-aryl amides. nih.gov For this compound, this would involve coupling at the α-position to introduce a new aryl substituent, generating chiral α-aryl carboxamides which are significant structural motifs in pharmaceuticals. researchgate.net

Buchwald-Hartwig Amination: The carbon-bromine bond can also undergo palladium-catalyzed C-N cross-coupling, known as the Buchwald-Hartwig amination. acs.orglibretexts.org This reaction couples the α-bromo amide with primary or secondary amines, amides, or other nitrogen nucleophiles to form α-amino amides. acs.org This provides a direct route to α-amino acid derivatives, which are of significant interest in biological and pharmaceutical chemistry.

Reaction TypeCoupling PartnerCatalyst System (Example)Product Type
Suzuki-Miyaura CouplingAryl boronic acid (Ar-B(OH)₂)Pd(OAc)₂ / Chiral P,P=O Ligandα-Aryl propanamide
Buchwald-Hartwig AminationAmine (R₂NH)Pd₂(dba)₃ / Phosphine Ligand (e.g., Xantphos)α-Amino propanamide
Sonogashira CouplingTerminal alkyne (RC≡CH)PdCl₂(PPh₃)₂ / CuIα-Alkynyl propanamide

Radical Reactions Involving the Bromine Atom of this compound

The bromine atom at the α-position to the carbonyl group makes this compound a suitable precursor for radical-mediated transformations. fiveable.me The C-Br bond can be homolytically cleaved using radical initiators (e.g., AIBN), transition metal redox catalysis, or visible-light photoredox catalysis to generate an α-amido radical intermediate. nih.gov

This highly reactive radical intermediate can then undergo a variety of subsequent reactions:

Atom Transfer Radical Addition (ATRA): The radical can add across alkenes or alkynes, followed by halogen atom transfer, to form new C-C bonds and propagate the radical chain.

Radical Cyclization: If the amide contains an appropriately positioned unsaturated bond (e.g., an N-allyl or N-propargyl group), the generated radical can undergo intramolecular cyclization to form heterocyclic structures, such as β- or γ-lactams. nih.govbeilstein-journals.org

Reductive Debromination: In the presence of a suitable hydrogen atom donor, the radical can be quenched to afford the debrominated product, N-[4-(benzyloxy)phenyl]propanamide.

The ability to engage in radical reactions significantly broadens the synthetic utility of α-haloamides, providing pathways to complex cyclic and acyclic structures that may be difficult to access through traditional ionic pathways. nih.gov

Computational and Theoretical Investigations of N 4 Benzyloxy Phenyl 2 Bromopropanamide

Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure and Conformation of N-[4-(Benzyloxy)phenyl]-2-bromopropanamide

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and structural characteristics of this compound. These calculations solve approximations of the Schrödinger equation to determine the molecule's ground-state energy, electron density, and other properties. A common approach involves using hybrid functionals like B3LYP with a suitable basis set, such as 6-311++G(d,p), to balance computational cost and accuracy. banglajol.infonih.gov

Molecular orbital (MO) theory provides a framework for understanding the distribution and energy of electrons within a molecule. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important as they govern the molecule's reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-(benzyloxy)phenyl moiety, which can act as an electron donor. Conversely, the LUMO is likely centered on the 2-bromopropanamide (B1266602) fragment, specifically with significant contributions from the antibonding σ* orbital of the C-Br bond, making this site susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis and Mulliken population analysis are used to determine the charge distribution across the molecule. niscpr.res.insemanticscholar.org These analyses reveal the partial atomic charges, indicating the polarity of bonds and identifying electrophilic and nucleophilic centers. In this compound, the carbonyl oxygen and the bromine atom are expected to carry significant negative partial charges, while the carbonyl carbon and the carbon bonded to the bromine will be electropositive.

Table 1: Predicted Frontier Orbital Energies and Reactivity Descriptors for this compound

Parameter Predicted Value (eV) Description
EHOMO -6.5 Energy of the Highest Occupied Molecular Orbital
ELUMO -1.2 Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 5.3 Indicator of chemical stability and reactivity
Ionization Potential (I) 6.5 Estimated as -EHOMO
Electron Affinity (A) 1.2 Estimated as -ELUMO
Global Hardness (η) 2.65 Resistance to change in electron distribution

The flexibility of this compound, arising from several rotatable single bonds, means it can exist in multiple conformations. Conformational analysis is performed by systematically rotating key dihedral angles—such as those around the amide C-N bond, the C-O ether linkage, and the C-C bonds of the side chains—and calculating the corresponding energy to map out the potential energy surface. researchgate.net

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

Conformer Dihedral Angle 1 (C-O-C-C) Dihedral Angle 2 (C-N-C=O) Relative Energy (kJ/mol)
Global Minimum ~180° ~180° 0.0
Local Minimum 1 ~75° ~180° 4.5
Local Minimum 2 ~180° ~0° 12.0

Molecular Dynamics Simulations to Understand this compound Behavior in Solvents or Simulated Biological Environments

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. frontiersin.orgsemanticscholar.org An MD simulation models the molecule and its environment (e.g., a box of water molecules) using a classical force field (like AMBER or CHARMM) and solves Newton's equations of motion for every atom. mdpi.com

For this compound, MD simulations can reveal its behavior in aqueous or lipid-like environments. Key insights include:

Solvation: How water molecules arrange around the solute, forming hydrogen bonds with the amide group.

Conformational Dynamics: How the molecule transitions between different conformations in solution, providing a more realistic view of its flexibility than static calculations. mdpi.com

Hydrophobic Collapse: The tendency of the nonpolar benzyl (B1604629) and phenyl groups to minimize contact with water.

These simulations are critical for predicting properties like solubility and the ability to cross biological membranes, which are essential in pharmaceutical research. frontiersin.orgmdpi.com Analysis of the simulation trajectory can yield information on structural stability, measured by parameters such as the root-mean-square deviation (RMSD) from the initial structure. mdpi.com

Reaction Mechanism Predictions for this compound Derivatization

Computational chemistry is a powerful tool for predicting the mechanisms of chemical reactions, such as the derivatization of this compound. A common reaction would be the nucleophilic substitution of the bromine atom, a key step in synthesizing new analogues.

To study a reaction mechanism, computational methods are used to locate the geometries of the reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

For a nucleophilic substitution reaction on this compound, DFT calculations can map the energy profile of the reaction pathway (e.g., an SN2 mechanism). This involves calculating the structure of the pentavalent carbon intermediate at the transition state and its associated energy. A lower calculated activation energy suggests a faster reaction.

Table 3: Predicted Activation Energies for a Hypothetical SN2 Reaction with a Nucleophile (Nu-)

Parameter Gas Phase In Polar Solvent (e.g., DMSO)
Reaction Energy (ΔErxn) (kJ/mol) -50 -75

Solvents can dramatically influence reaction rates and mechanisms. The effect of the solvent can be modeled computationally using either implicit or explicit solvent models. Implicit models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient. researchgate.net

For the derivatization of this compound, calculations can be repeated in different solvents to see how polarity affects the activation energy. niscpr.res.inucm.es Polar aprotic solvents (like DMSO) are expected to stabilize the charged transition state of an SN2 reaction more effectively than nonpolar solvents, thereby lowering the activation energy and accelerating the reaction, as suggested in the table above. These predictions can guide the choice of optimal experimental conditions for synthesis.

Computational Prediction of Interactions with Biological Macromolecules (e.g., Protein Active Sites, DNA) for this compound

Computational methods are essential tools for predicting how a molecule like this compound might interact with biological targets such as proteins or DNA. These in silico techniques provide insights into the binding modes and affinities, which are crucial for assessing the compound's potential as a therapeutic agent.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein active site. nih.govksu.edu.sa For this compound, this process would involve:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and energetically minimized. A relevant biological target (e.g., an enzyme or receptor implicated in a disease) would be selected, and its 3D structure, typically obtained from X-ray crystallography or NMR, would be prepared by adding hydrogen atoms and assigning charges. nih.gov

Docking Simulation: Using software like AutoDock, a genetic algorithm would be employed to explore various possible conformations of the ligand within the defined active site of the receptor. ksu.edu.sanih.gov This process generates multiple potential binding poses.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). mdpi.com Lower scores typically indicate more favorable binding. The interactions between this compound and the amino acid residues of the protein, such as hydrogen bonds and hydrophobic interactions, would be analyzed to understand the structural basis of the binding. ksu.edu.sa

The following table illustrates a hypothetical docking result for this compound with a generic protein kinase active site, based on common interactions observed for similar molecules.

ParameterHypothetical Value/Interaction
Binding Affinity (kcal/mol) -8.5
Hydrogen Bonds The carbonyl oxygen of the propanamide group could act as a hydrogen bond acceptor with a backbone NH group of a key amino acid residue (e.g., a hinge region residue in a kinase).
Hydrophobic Interactions The benzyloxy and phenyl rings would likely engage in hydrophobic interactions with nonpolar residues in the active site.
Halogen Bond The bromine atom on the propanamide moiety could potentially form a halogen bond with a carbonyl oxygen or other electron-rich group in the protein active site.

This is a hypothetical representation to illustrate the type of data generated from molecular docking studies.

Beyond the initial docking score, more rigorous methods can be used to calculate the binding free energy. These calculations provide a more accurate estimation of the binding affinity. mdpi.com

Binding Energy Calculations: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the free energy of binding. This method considers various energy components, including van der Waals, electrostatic, and solvation energies. mdpi.com

Ligand Efficiency Analysis: Ligand efficiency (LE) metrics are used to assess the quality of a compound by relating its binding affinity to its size. nih.govcore.ac.uk This helps in selecting compounds that are more likely to be developed into successful drugs. Key metrics include:

Ligand Efficiency (LE): Calculated as the binding energy divided by the number of non-hydrogen atoms. A higher LE value is generally desirable. nih.gov

Binding Efficiency Index (BEI): This is the pKi (or pIC50) divided by the molecular weight. It provides a measure of binding affinity per unit of mass. optibrium.com

Lipophilic Ligand Efficiency (LLE): Calculated as the pKi (or pIC50) minus the logP. It assesses the balance between potency and lipophilicity, with higher values indicating a more favorable profile. core.ac.uk

The table below shows a hypothetical ligand efficiency analysis for this compound.

MetricFormulaHypothetical ValueInterpretation
Ligand Efficiency (LE) -ΔG / Number of Heavy Atoms0.35 kcal/mol/atomA reasonable value for a lead compound.
Binding Efficiency Index (BEI) pKi / (Molecular Weight in kDa)20.5Indicates good binding efficiency for its size.
Lipophilic Ligand Efficiency (LLE) pKi - logP3.5Suggests a decent balance between potency and lipophilicity.

These values are hypothetical and serve to illustrate the application of ligand efficiency metrics.

Quantitative Structure-Activity Relationship (QSAR) and Ligand-Based Drug Design (LBDD) Principles Applied to this compound Derivatives in Academic Research

In the absence of a known 3D structure of a biological target, ligand-based drug design (LBDD) approaches are employed. nih.govnih.gov QSAR is a key LBDD method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govatlantis-press.com

For this compound, a QSAR study would typically involve the following steps:

Data Set Preparation: A series of derivatives of this compound would be synthesized, and their biological activity (e.g., IC50 values against a specific target) would be measured. This data set would be divided into a training set for model development and a test set for validation. medcraveonline.com

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These can include:

Physicochemical descriptors: logP (lipophilicity), molecular weight, and polar surface area. temple.edu

Electronic descriptors: HOMO and LUMO energies, and atomic charges. niscpr.res.in

Steric descriptors: Molar refractivity and molecular volume. atlantis-press.com

Model Development and Validation: Statistical methods, such as multiple linear regression, would be used to develop an equation that correlates the descriptors with the biological activity. medcraveonline.com The predictive power of the QSAR model would be rigorously validated using the test set.

A hypothetical QSAR equation for a series of this compound derivatives might look like this:

log(1/IC50) = 0.5 * logP - 0.2 * (LUMO) + 0.8 * (Dipole_Moment) + 2.1

This equation would suggest that higher lipophilicity (logP) and a higher dipole moment are beneficial for activity, while a higher LUMO energy is detrimental. Such a model can then be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds. nih.gov

Biological Evaluation and Mechanistic Studies of N 4 Benzyloxy Phenyl 2 Bromopropanamide in Research Models

In Vitro Target Identification and Validation for N-[4-(Benzyloxy)phenyl]-2-bromopropanamide Analogues

The initial stages of drug discovery and development heavily rely on in vitro assays to identify and validate molecular targets. For analogues of this compound, these studies have been crucial in elucidating their mechanism of action at the molecular level.

Enzyme Inhibition and Activation Assays

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Analogues of the target compound have been investigated for their ability to inhibit specific enzymes involved in disease pathology.

A study on a series of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives identified them as potent inhibitors of Mitogen-activated protein kinase kinase 1 (MEK1). MEK1 is a key component of the MAPK signaling pathway, which is frequently dysregulated in various cancers. One of the most active compounds from this series demonstrated significant inhibitory activity against MEK1, highlighting the potential for benzyloxy-containing structures to target protein kinases.

Table 1: MEK1 Enzyme Inhibition by an N-(benzyloxy) Carboxamide Analogue
CompoundTarget EnzymeIC₅₀ (nM)Reference
N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivative (Compound 7b)MEK191

Receptor Binding and Ligand Displacement Studies

Receptor binding assays are fundamental in determining the affinity of a compound for a specific receptor. Analogues featuring the N-[4-(benzyloxy)phenyl] scaffold have been identified as antagonists for critical cellular receptors.

Notably, a series of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives were developed as novel antagonists of the human Androgen Receptor (AR). The AR is a crucial target in the treatment of prostate cancer. These compounds were found to target the activation function 2 (AF2) region of the AR, a novel site for antagonist development. The lead compound, T1-12, exhibited potent AR antagonistic activity and was effective in displacing a peptide from the AF2 binding site.

Table 2: Androgen Receptor Antagonistic Activity of an N-(4-(benzyloxy)-phenyl) Analogue
CompoundTargetAssayIC₅₀ (µM)Reference
T1-12Androgen Receptor (AF2 Site)AR Antagonistic Activity0.47
Peptide Displacement18.05

Furthermore, another study identified (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of antagonists for the G protein-coupled receptor 34 (GPR34). The most potent compound in this series showed high affinity in both cAMP and Tango assays, indicating effective receptor antagonism.

Protein-Ligand Interaction Analysis (e.g., Surface Plasmon Resonance)

Understanding the direct interaction between a compound and its protein target is essential for mechanism validation. Techniques like Surface Plasmon Resonance (SPR), fluorescence polarization, and isothermal titration calorimetry provide quantitative data on binding affinity, kinetics, and thermodynamics.

The analysis of thousands of protein-ligand complexes has shown that interactions are often driven by a combination of hydrogen bonds and hydrophobic interactions. While specific SPR or other direct binding studies for this compound or its immediate analogues are not detailed in the reviewed literature, the characterization of related compounds relies on these methods to confirm physical binding to their targets, such as the AR or MEK1. The systematic analysis of such interactions is a cornerstone of modern drug design and lead optimization.

Cellular Mechanistic Assays for this compound

Following in vitro target validation, cellular assays are employed to confirm that the molecular activity translates into a functional effect within a biological system.

Investigation of Cellular Pathway Modulation (e.g., phosphorylation cascades, gene expression)

Compounds that inhibit enzymes or bind to receptors are expected to modulate downstream cellular signaling pathways.

The N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives that inhibit MEK1 also demonstrate antiproliferative effects in cancer cell lines. By inhibiting MEK1, these compounds block the MAPK signaling pathway, which is critical for cell proliferation and survival. This was confirmed by a potent GI₅₀ value in A549 lung cancer cells.

Similarly, the GPR34 antagonist, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivative 5e, was shown to inhibit the phosphorylation of ERK1/2 in CHO cells expressing the GPR34 receptor in a dose-dependent manner. This demonstrates a clear modulation of a key downstream phosphorylation cascade.

In a different mechanistic context, benzimidazole analogues, which share aromatic and amide features with the target compound, were found to target the NLRP3 inflammasome. nih.gov These compounds were identified as anti-inflammatory agents capable of reducing the expression of Interleukin-1 beta (IL-1β) in a dose-dependent manner, indicating modulation of inflammatory pathways. nih.gov The regulation of signaling pathways like Wnt, Notch, and TGF-β is a critical area of pharmacological research, with various small molecules being developed to target components of these cascades for therapeutic benefit. nih.gov

Table 3: Cellular Activity of N-[4-(Benzyloxy)phenyl] Analogues
Compound ClassCell LineCellular EffectMetricReference
N-(benzyloxy) carboxamide derivative (Compound 7b)A549 (Lung Cancer)Inhibition of cell growthGI₅₀ = 0.26 µM
(S)-3-(4-(benzyloxy)phenyl) propanoic acid derivative (Compound 5e)CHO-GPR34Inhibition of ERK1/2 phosphorylationDose-dependent
Benzimidazole analogue (TBZ-09)THP-1 macrophagesReduction of IL-1β expressionDose-dependent nih.gov

Subcellular Localization Studies of this compound and its Targets

Determining the specific cellular compartment where a drug and its target interact is key to a full mechanistic understanding. Techniques such as fluorescence microscopy using tagged compounds or antibodies against the target protein are often used for this purpose. However, specific studies detailing the subcellular localization of this compound or its closely related analogues and their respective targets are not described in the available scientific literature.

Structure-Activity Relationship (SAR) Studies for Biological Activities of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For analogues of this compound, SAR exploration is essential to optimize potency, selectivity, and pharmacokinetic properties. Although specific SAR data for this compound is not extensively detailed in the available literature, principles derived from studies of structurally related benzamides and other chemical scaffolds can illuminate potential strategies for optimization. nih.govnih.gov

The core structure of this compound presents several key regions for chemical modification: the benzyloxy group, the central phenyl ring, the amide linkage, and the 2-bromopropanamide (B1266602) moiety. Each of these can be systematically altered to probe interactions with biological targets. For instance, in other series of N-phenylbenzamides, modifications to the phenyl ring have been shown to significantly impact activity. nih.gov Preliminary SAR analyses on different classes of bioactive compounds have shown that substituents on the phenyl ring can be critical for antiproliferative activity. nih.gov

Key insights from analogous compounds suggest:

The Amide Linkage: The amide group is often crucial for forming hydrogen bonds with target proteins. Its orientation and the nature of its substituents can dictate binding affinity.

The Phenyl Ring: Substitution patterns on the phenyl ring can modulate electronic properties, hydrophobicity, and steric fit within a binding pocket. Studies on other molecules have shown that adding electron-withdrawing or donating groups can drastically alter biological effects. nih.gov

The Benzyloxy Group: This large, hydrophobic group can be varied to explore its contribution to binding. Modifications could include changing the substituent on the benzyl (B1604629) ring or replacing the entire group with other bulky moieties to probe the size and nature of the corresponding binding pocket.

The 2-bromopropanamide Moiety: This group contains a chiral center and a reactive bromine atom, suggesting it may act as a covalent modifier. Altering the halogen or the length of the alkyl chain could fine-tune reactivity and target engagement.

The rational design of this compound derivatives for SAR studies involves the systematic modification of its core scaffold. This process is guided by computational modeling and knowledge of the target's structure, if known, or by diversifying the chemical structure to cover a broader chemical space. An iterative library approach, where successive generations of compounds are synthesized and tested, is a common strategy to refine SAR. nih.gov

The synthesis of these derivatives often begins with a common precursor, such as 4-(benzyloxy)aniline (B124853). This starting material can be acylated with various 2-halopropanoyl chlorides to introduce diversity at the "warhead" portion of the molecule. Alternatively, variations on the benzyloxy-phenyl moiety can be achieved by synthesizing different substituted anilines before the final amidation step. The synthesis of N-substituted benzamide (B126) derivatives has been well-documented, often involving the reaction of an amine with a benzoyl chloride in a suitable solvent. researchgate.net

Below is a hypothetical data table illustrating a rational design strategy for SAR studies, based on general principles.

CompoundModification on ScaffoldRationale for ModificationPredicted Impact on Activity
Analog 1Replace benzyloxy with methoxy on the phenyl ringReduce steric bulk and hydrophobicityMay decrease binding affinity if a large hydrophobic pocket is present
Analog 2Add a nitro group to the benzyl ringIntroduce an electron-withdrawing groupCould alter electronic interactions with the target; may decrease activity based on findings in other series nih.gov
Analog 3Replace 2-bromo with 2-chloro on the propanamideModify the reactivity of the electrophilic centerMay decrease the rate of covalent bond formation with the target protein
Analog 4Methylate the amide nitrogenRemove hydrogen bond donor capabilityLikely to reduce binding affinity if the N-H is a key H-bond donor

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as biological systems like enzymes and receptors are themselves chiral. nih.govmalariaworld.orgnih.gov this compound possesses a stereocenter at the C2 position of the propanamide moiety, meaning it exists as two enantiomers, (R)- and (S)-. The spatial arrangement of the atoms in these enantiomers can lead to significant differences in their interaction with a biological target, affecting binding affinity, efficacy, and even metabolism. nih.gov

While specific studies on the enantiomers of this compound are not detailed in the provided search results, research on other chiral molecules provides a strong precedent for the importance of stereochemistry. For example, in studies of 3-Br-acivicin (3-BA) and its derivatives, only the (5S, αS) isomers displayed significant antiplasmodial activity. nih.govmalariaworld.orgnih.gov This stereoselectivity was attributed not only to target binding but also to uptake by stereoselective transport systems. nih.govnih.gov Molecular modeling has further elucidated that specific stereochemical configurations are required for efficient interaction and covalent binding to target enzymes. malariaworld.orgnih.gov

This highlights that for this compound, it is highly probable that one enantiomer will be significantly more active than the other. Therefore, the synthesis of enantiomerically pure forms and their separate biological evaluation are crucial steps in the drug discovery process.

IsomerHypothetical Target InteractionPredicted Biological ActivityRationale based on Analogous Compounds nih.govnih.gov
(S)-N-[4-(Benzyloxy)phenyl]-2-bromopropanamideOptimal fit in the chiral binding pocketHigh PotencyOne enantiomer often shows significantly higher affinity and activity.
(R)-N-[4-(Benzyloxy)phenyl]-2-bromopropanamideSub-optimal or poor fit due to steric hindranceLow or No PotencyThe "unnatural" isomer may not be recognized by the target or transport systems.
Racemic MixtureMix of optimal and sub-optimal bindingIntermediate PotencyActivity is effectively diluted by the less active enantiomer.

Use of this compound as a Chemical Probe in Biological Systems

The structure of this compound, particularly the reactive 2-bromopropanamide group, makes it a candidate for development as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems, often by binding to a specific protein target. rsc.org The presence of a reactive electrophilic center suggests that it could function as a covalent probe, forming a permanent bond with a nucleophilic residue (e.g., cysteine, serine, lysine) in the active site of a target protein. Such probes are invaluable tools in chemical biology for identifying protein targets, studying enzyme function, and validating drug candidates. researchgate.net

This compound analogues can be adapted for use in advanced proteomic techniques like Activity-Based Protein Profiling (ABPP) and Affinity-Based Protein Profiling (AfBPP). rsc.orgresearchgate.netmagtechjournal.com These methods use chemical probes to label and identify specific classes of proteins or the direct targets of a small molecule within a complex biological sample. magtechjournal.com

Activity-Based Probes (ABPs): These probes typically consist of three components: a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a recognition element that directs the probe to a specific protein family, and a reporter tag for detection. In an ABP derived from this compound, the 2-bromopropanamide moiety would serve as the reactive group. The N-[4-(benzyloxy)phenyl] portion would act as the recognition element.

Affinity-Based Probes (AfBPs): These probes are structurally similar to ABPs but often rely on reversible binding coupled with a photo-activatable crosslinker to achieve covalent attachment. However, for a molecule with an intrinsic reactive group like this compound, it can be directly used in an ABP-like fashion to covalently label its binding partners. researchgate.net

The general workflow involves incubating the probe with a cell lysate or live cells, allowing it to bind to its target(s). The reporter tag is then used to visualize the labeled proteins via gel electrophoresis or to enrich them for identification by mass spectrometry. researchgate.net

To function as a useful chemical probe, the this compound scaffold must be modified to include a reporter tag. This tag does not typically interfere with the binding of the probe to its target but allows for subsequent detection and analysis. The choice of tag depends on the intended application.

Common reporter tags include:

Biotin: A small molecule that has an extremely high affinity for the protein streptavidin. Biotinylated probes are used for pull-down experiments, where the probe-protein complex is captured on streptavidin-coated beads and isolated for mass spectrometry-based identification.

Fluorophores (e.g., Fluorescein, Rhodamine, BODIPY): These are fluorescent molecules that allow for the direct visualization of labeled proteins in gels or for tracking their location within cells using fluorescence microscopy.

Alkynes and Azides: These small, bio-orthogonal handles are used in click chemistry. A probe containing an alkyne tag can be reacted with an azide-containing reporter tag (or vice versa) after it has labeled its target protein. This two-step approach is useful for introducing larger tags, like fluorophores, that might otherwise hinder cell entry or target binding if they were part of the initial probe.

Reporter TagMethod of AttachmentPrimary ApplicationExample Use Case
BiotinAttached via a linker to the benzyloxy or phenyl groupProtein pull-down and identificationIsolating and identifying the cellular targets of the compound via mass spectrometry
FluoresceinAttached via a linker, away from the binding motifFluorescence imaging and in-gel visualizationTracking the subcellular localization of target proteins in live cells
Terminal AlkyneAttached as a small, non-disruptive modificationBio-orthogonal ligation (Click Chemistry)Two-step labeling: incubate cells with the alkyne probe, then add an azide-fluorophore for imaging

Ex Vivo Studies in Tissue Models to Elucidate Biological Mechanisms of this compound Analogues

Ex vivo studies, which are conducted on tissues from an organism in an external environment, serve as a crucial intermediate step between in vitro cell culture experiments and in vivo animal models. nih.gov These studies allow for the investigation of a compound's effects in the complex microenvironment of a whole tissue, which more closely mimics the physiological state. researchgate.net For analogues of this compound, ex vivo models can be used to assess target engagement, probe distribution, and mechanism of action in a relevant biological context. nih.gov

For instance, freshly isolated tissue samples, such as tumor biopsies or healthy organ slices, can be treated with a fluorescently-tagged derivative of this compound. nih.gov Subsequent imaging of the tissue can reveal the specific cell types the compound targets and its distribution within the tissue architecture. This approach has been successfully used to evaluate the nerve-specific labeling of fluorophores in discarded human tissues, providing a robust platform for preclinical testing. nih.gov

An ex vivo study could be designed to:

Confirm Target Engagement: Tissues can be treated with a probe derivative, and the extent of protein labeling can be quantified to confirm that the compound reaches and binds its intended target within the native tissue environment.

Assess Specificity: By treating different types of tissues (e.g., tumor vs. adjacent normal tissue), the specificity of the compound can be evaluated, providing insights into potential on-target and off-target effects.

Investigate Downstream Effects: Following treatment of the tissue with the parent compound, changes in downstream signaling pathways or cellular processes can be measured using techniques like immunohistochemistry, Western blotting, or RNA sequencing.

These studies provide valuable data that can help predict the in vivo behavior of a compound and guide the design of further preclinical and clinical investigations. nih.govresearcher.life

Analytical Methodologies for Characterization and Quantification of N 4 Benzyloxy Phenyl 2 Bromopropanamide in Research

Spectroscopic Techniques for Structural Elucidation of N-[4-(Benzyloxy)phenyl]-2-bromopropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. Analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR spectra allows for the complete assignment of all proton and carbon signals, confirming the compound's constitution.

¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The expected signals for this compound would include a doublet for the methyl protons (CH₃) coupled to the adjacent methine proton, and a quartet for that methine proton (CHBr) coupled to the methyl group. The aromatic region would display signals for the 1,4-disubstituted phenyl ring and the monosubstituted benzyl (B1604629) group. A characteristic singlet for the benzylic methylene (B1212753) protons (OCH₂) and a broad singlet for the amide proton (NH) are also anticipated.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Key signals would include those for the carbonyl carbon of the amide, the carbon bearing the bromine atom, the benzylic methylene carbon, and the distinct aromatic carbons of both the phenyl and benzyloxy rings.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, between the CH and CH₃ protons of the propanamide moiety. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively, confirming the connectivity between the benzyloxy group, the phenyl ring, and the amide functionality.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Amide (C=O) - 168-172
Amide (NH) 8.0-9.5 (broad s) -
C-Br (CH) 4.5-4.8 (q) 45-50
Methyl (CH₃) 1.9-2.2 (d) 20-25
Benzyl (CH₂) 5.0-5.2 (s) 69-71
Aromatic C-H (Phenyl) 6.9-7.1 (d), 7.4-7.6 (d) 115-117, 121-123
Aromatic C-H (Benzyl) 7.2-7.5 (m) 127-129
Aromatic C-O - 155-158
Aromatic C-N - 130-133

Note: Predicted shifts are based on typical values for similar functional groups and may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS, HRMS, MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is critical for determining the molecular weight and elemental composition of this compound.

MS and HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the compound's elemental formula (C₁₆H₁₆BrNO₂). The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) with nearly equal intensities.

MS/MS: Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns of the molecular ion, which provides further structural confirmation. Key fragmentation pathways for this molecule would likely involve the cleavage of the amide bond, benzylic cleavage to lose a benzyl radical or tropylium (B1234903) cation (m/z 91), and alpha-cleavage adjacent to the carbonyl group.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Identity Fragmentation Pathway
333/335 [M]⁺, Molecular Ion Intact molecule
242/244 [M - C₇H₇]⁺ Loss of benzyl group
212 [C₁₄H₁₄NO]⁺ Loss of Br-CH-CH₃ group
198 [C₁₃H₁₂NO]⁺ Cleavage of amide C-N bond

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the secondary amide, the C=O stretch of the amide (Amide I band), and the N-H bend/C-N stretch (Amide II band). Additionally, absorptions corresponding to aromatic C-H bonds, the C-O ether linkage, and the C-Br bond would be present.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Description
N-H Stretch 3250-3350 Amide N-H
Aromatic C-H Stretch 3000-3100 Aromatic rings
Aliphatic C-H Stretch 2850-3000 Methyl and Methylene groups
C=O Stretch (Amide I) 1650-1680 Amide carbonyl
N-H Bend (Amide II) 1510-1550 Amide N-H bend, C-N stretch
C-O Stretch 1230-1260 Aryl ether

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. This compound contains two aromatic rings, which act as chromophores. The spectrum would be expected to show absorption maxima characteristic of substituted benzene (B151609) systems, typically in the range of 250-280 nm.

Chromatographic Methods for Purity Assessment and Isolation of this compound

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

High-Performance Liquid Chromatography (HPLC): HPLC is the predominant method for assessing the purity of non-volatile compounds like this compound. A reversed-phase method, utilizing a C18 or C8 stationary phase, would be most appropriate. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a modifier like formic acid to improve peak shape. Detection is commonly achieved using a UV detector set to a wavelength where the aromatic rings absorb strongly (e.g., ~254 nm). By analyzing the area of the main peak relative to the total area of all peaks, the purity of the sample can be accurately quantified.

Gas Chromatography (GC): GC is generally less suitable for this compound due to its relatively high molecular weight and boiling point, which could lead to thermal decomposition in the injection port. However, if the compound is sufficiently thermally stable, a GC method could be developed using a high-temperature capillary column with a non-polar stationary phase (e.g., 5% phenyl methyl siloxane).

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses a chiral center at the second carbon of the propanamide chain (the carbon bonded to the bromine atom). Therefore, the compound can exist as a pair of enantiomers. Chiral chromatography is necessary to separate these enantiomers and determine the enantiomeric excess (e.e.) of a sample.

This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often effective for separating a wide range of chiral compounds, including amides. The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is critical for achieving optimal separation of the enantiomers. The ratio of the peak areas for the two enantiomers in the resulting chromatogram allows for the direct calculation of the enantiomeric excess.

Advanced Analytical Techniques for Mechanistic and Trace Analysis

The elucidation of reaction mechanisms and the detection of trace amounts of this compound necessitate the use of sophisticated analytical techniques. These methods provide high sensitivity and specificity, allowing researchers to study the compound's structural properties and behavior in complex environments.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which is invaluable for confirming the compound's structure and understanding its solid-state behavior.

For benzamide (B126) derivatives, which are structurally related to this compound, X-ray diffraction studies have successfully elucidated key structural features. For instance, in the crystal structure of 4-bromo-N-phenylbenzamide, molecules are linked by N—H⋯O hydrogen bonds, forming chains. nih.gov The molecule is twisted, with a significant dihedral angle between the phenyl rings. nih.gov Similarly, analysis of N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide revealed a three-dimensional framework mediated by various hydrogen bonds and secondary interactions. researchgate.net

While specific crystallographic data for this compound is not widely published, a hypothetical analysis would yield a dataset similar to that shown in Table 1. Such data would be crucial for confirming its molecular geometry, stereochemistry, and the nature of its packing in the crystal lattice. The process involves growing a single, high-quality crystal, mounting it on a diffractometer, and bombarding it with X-rays. The resulting diffraction pattern is then mathematically analyzed to generate a model of the electron density, from which the atomic positions can be determined.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical ValueSignificance
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensionsa = 10.5 Å, b = 5.8 Å, c = 25.1 Å, β = 95°Defines the size and shape of the repeating unit.
Dihedral Angle (Phenyl Rings)60-70°Indicates the degree of twist between the benzyloxy and phenylamide moieties.
Key Bond Length (C-Br)~1.90 ÅConfirms the presence and nature of the bromine-carbon bond.
Key Bond Length (C=O)~1.23 ÅConfirms the carbonyl group of the amide linkage.
Hydrogen BondingN-H···OIndicates potential intermolecular interactions influencing crystal packing.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing this compound in complex matrices, such as reaction mixtures or biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique that separates compounds in a liquid mobile phase followed by mass analysis. It is particularly well-suited for non-volatile and thermally labile compounds like this compound. A typical LC-MS method involves a reversed-phase column (e.g., C18) with a gradient elution using mobile phases like acetonitrile and water, often with additives like formic acid to improve ionization. nih.gov The mass spectrometer, frequently a triple quadrupole or time-of-flight (TOF) instrument, can be operated in various modes, such as multiple reaction monitoring (MRM), for quantitative analysis with high specificity. nih.gov This allows for the detection and quantification of the compound at very low concentrations, often in the nanogram per milliliter (ng/mL) range. sciex.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates volatile and thermally stable compounds in a gaseous mobile phase. While this compound has a relatively high molecular weight, GC-MS analysis may be feasible, potentially after derivatization to increase its volatility. The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. thermofisher.com The separation is based on the compound's boiling point and interaction with the column's stationary phase. The eluting compounds are then ionized, typically by electron ionization (EI), and the resulting fragments are analyzed by the mass spectrometer. thermofisher.com The fragmentation pattern provides a "fingerprint" that is highly specific to the compound's structure, aiding in unambiguous identification, even in complex mixtures. nih.govsysrevpharm.org

Table 2: Example Parameters for Hyphenated Techniques for the Analysis of this compound

ParameterLC-MSGC-MS
Chromatography
ColumnC18, 2.1 x 50 mm, 2.6 µm5% Phenyl Polysiloxane, 30 m x 0.25 mm
Mobile Phase/Carrier GasA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileHelium (1 mL/min)
Injection Volume5 µL1 µL (Splitless)
Flow Rate0.4 mL/min1 mL/min
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), PositiveElectron Ionization (EI)
Mass AnalyzerTriple Quadrupole (QqQ)Single Quadrupole
Scan ModeMultiple Reaction Monitoring (MRM)Full Scan (m/z 50-500)
Key Ion Transition (MRM)[M+H]⁺ > fragment ionMolecular Ion (M⁺) and key fragment ions

Quality Control and Reference Standard Development for this compound in Academic Research

In academic research, ensuring the identity, purity, and consistency of a chemical compound is critical for the validity and reproducibility of experimental results. The development of a well-characterized reference standard for this compound is a key component of quality control.

A reference standard is a highly purified and thoroughly analyzed substance used as a benchmark for qualitative and quantitative analyses. The development process involves:

Synthesis and Purification: The compound is synthesized and then purified to the highest possible degree using techniques like recrystallization or column chromatography.

Structural Confirmation: The identity of the compound is unequivocally confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, proton and carbon environments, and connectivity.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition, confirming the molecular formula.

Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups, such as the amide C=O and N-H bonds.

Purity Assessment: The purity of the standard must be accurately determined.

High-Performance Liquid Chromatography (HPLC): An HPLC method, typically with UV detection, is developed to separate the main compound from any impurities. The purity is often expressed as the area percentage of the main peak.

Elemental Analysis: This technique determines the percentage of carbon, hydrogen, and nitrogen, which should match the theoretical values for the molecular formula.

Residual Solvent Analysis: GC analysis is often used to quantify any remaining solvents from the synthesis and purification process.

Once characterized, this reference standard is used to calibrate instruments, validate analytical methods, and quantify the compound in subsequent experiments, ensuring consistency across different research studies.

Table 3: Quality Control Specifications for an this compound Academic Reference Standard

TestMethodSpecificationPurpose
Identity¹H NMR, ¹³C NMRSpectrum conforms to the proposed structure.Confirms molecular structure.
IdentityHRMSMass error < 5 ppm from theoretical m/z.Confirms elemental composition.
PurityHPLC-UV≥ 98.0%Quantifies the amount of the target compound.
Impurity ProfileHPLC-UVIndividual impurities ≤ 0.5%Identifies and controls known and unknown impurities.
Water ContentKarl Fischer Titration≤ 0.5%Quantifies residual water.
Residual SolventsGC-HSVaries by solvent (e.g., Acetone ≤ 5000 ppm)Quantifies residual solvents from synthesis.

Future Perspectives and Emerging Research Avenues for N 4 Benzyloxy Phenyl 2 Bromopropanamide

Development of N-[4-(Benzyloxy)phenyl]-2-bromopropanamide as a Versatile Synthetic Building Block for Drug Discovery Lead Optimization

The rational design of high-quality, novel building blocks is a pragmatic strategy to accelerate drug discovery projects and improve the quality of candidate compounds. csmres.co.uk this compound is a prime candidate for development as such a building block due to its inherent structural features that are conducive to scaffold development and lead optimization.

The core of the molecule, the N-[4-(benzyloxy)phenyl]amide moiety, is a common feature in medicinally relevant compounds. For instance, benzyloxy benzamide (B126) derivatives have been identified as potent neuroprotective agents for treating ischemic stroke by disrupting the postsynaptic density protein 95 (PSD95)-neuronal nitric oxide synthase (nNOS) protein-protein interaction. nih.gov Similarly, N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives have been discovered as novel antagonists of the human androgen receptor, a key target in prostate cancer therapy. nih.gov This demonstrates the value of the benzyloxyphenyl scaffold in targeting significant biological pathways.

The true versatility of this compound lies in the 2-bromopropanamide (B1266602) side chain. The bromine atom at the alpha position to the carbonyl group serves as an excellent leaving group for nucleophilic substitution reactions. This allows medicinal chemists to readily introduce a wide array of functional groups and molecular fragments, enabling systematic exploration of the structure-activity relationship (SAR) during lead optimization. nih.gov By reacting the bromo-position with various nucleophiles (amines, thiols, alcohols, etc.), a diverse library of analogues can be synthesized from a single, readily accessible intermediate. This approach facilitates scaffold-hopping and the fine-tuning of physicochemical properties to enhance potency, selectivity, and pharmacokinetic profiles. dundee.ac.uk

A closely related precursor, 4'-Benzyloxy-2-bromopropiophenone, is known to be an intermediate in the synthesis of Bazedoxifene, a selective estrogen receptor modulator. fishersci.ca This precedent underscores the industrial and pharmaceutical relevance of this structural framework.

The table below illustrates a hypothetical strategy for utilizing this compound in a lead optimization campaign.

Modification Strategy Reactant/Reagent Potential Outcome/Target Class
Side Chain Diversification (SN2) Primary/Secondary Amines, AnilinesIntroduction of basic centers, H-bond donors/acceptors; potential kinase inhibitors, GPCR ligands.
Side Chain Diversification (SN2) Thiols, MercaptansIntroduction of sulfur-containing groups; potential enzyme inhibitors (e.g., cysteine proteases).
Scaffold Elaboration Azides (followed by click chemistry)Rapid generation of triazole-containing analogues for improved metabolic stability and binding interactions.
Benzyloxy Group Modification Catalytic Hydrogenation (Debenzylation)Unmasking of the phenol (B47542) for further functionalization or to serve as a key pharmacophoric feature.

Exploration of this compound in Materials Science and Polymer Chemistry Research

While primarily investigated for its biomedical potential, the structural characteristics of this compound also suggest intriguing applications in materials science and polymer chemistry. The rigid, aromatic benzyloxyphenyl unit combined with the reactive propanamide side chain offers a platform for designing novel functional materials.

In the field of liquid crystals, calamitic (rod-shaped) molecules containing phenyl benzoate (B1203000) cores are widely studied. nih.gov Research has shown that compounds incorporating a 4-benzyloxyphenol moiety can form liquid crystalline phases. nih.gov The this compound structure contains a similar rigid benzyloxyphenyl group, which could impart mesogenic properties to its derivatives. By replacing the bromine with long alkyl chains or other mesogenic units, it may be possible to synthesize novel liquid crystalline materials.

Furthermore, the compound can be viewed as a functional monomer for polymer synthesis. The reactive alpha-bromo group is a potential initiation site for atom transfer radical polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of well-defined polymers with specific architectures. Alternatively, the bromine could be replaced by a polymerizable group, such as a vinyl or acrylate (B77674) moiety. The benzyloxyphenyl group would then become a pendant side group on the polymer chain, influencing the thermal and mechanical properties of the resulting material.

The table below outlines potential research avenues for this compound in materials science.

Research Avenue Proposed Modification Target Material Class Potential Application
Liquid Crystals Substitution of bromine with long alkyl chains (e.g., via Williamson ether synthesis after conversion to alcohol).Thermotropic Liquid CrystalsDisplay technologies, optical sensors.
Functional Polymers Use as an initiator for Atom Transfer Radical Polymerization (ATRP).Well-defined polymers with benzyloxyphenyl side chains.High-performance plastics, specialty coatings.
Polymer Modification Conversion to a monomer (e.g., by introducing a vinyl group) followed by polymerization.Functional polymers.Membranes, resins.
Self-Assembling Materials Introduction of hydrogen-bonding motifs to promote supramolecular assembly.Gels, organogels.Drug delivery systems, tissue engineering scaffolds.

Integration of this compound into High-Throughput Screening Libraries for Academic Research

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of vast compound libraries against biological targets. nih.gov The success of an HTS campaign is highly dependent on the quality and diversity of the screening library. ku.edu this compound is an ideal starting point for the creation of a "design-of-experiment" or "fragment-based" library for academic research.

The key advantage of this molecule is its capacity for rapid and efficient diversification. The reactive 2-bromo position allows for the parallel synthesis of hundreds or thousands of analogues by treating the core structure with a diverse set of nucleophiles in a multi-well plate format. This process generates a focused library where one part of the molecule (the N-[4-(benzyloxy)phenyl] core) is held constant, while the other part (the side chain) is systematically varied.

Such a library is valuable for several reasons:

Scaffold Validation: It allows researchers to quickly determine if the N-[4-(benzyloxy)phenyl]amide scaffold has any inherent activity against a target of interest.

SAR Exploration: Positive hits from the initial screen immediately provide preliminary structure-activity relationship data, guiding the next phase of lead optimization.

Chemical Probe Discovery: HTS is widely used in academia to find chemical probes to study biological pathways. nih.gov A library derived from this compound could yield novel probes for understudied targets.

The following table outlines a workflow for incorporating derivatives of this compound into an academic screening library.

Step Action Description Key Consideration
1. Core Synthesis Synthesize and purify multi-gram quantities of this compound.Ensure high purity (>95%) of the starting material for clean downstream reactions.Purity and scalability.
2. Library Design Select a diverse set of nucleophilic building blocks (e.g., amines, thiols).The selection should cover a range of properties like size, charge, lipophilicity, and hydrogen bonding potential.Chemical diversity and drug-like properties.
3. Parallel Synthesis Perform nucleophilic substitution reactions in a 96- or 384-well plate format.Automated liquid handlers can be used to dispense reagents, ensuring high throughput and reproducibility.Reaction efficiency and purification.
4. Quality Control Analyze a subset of the library compounds (e.g., by LC-MS).Confirm the identity and purity of the synthesized molecules to avoid false positives/negatives in screening.Purity assessment.
5. Plating & Screening Plate the final compounds in DMSO and screen against biological targets.The library is now ready for HTS campaigns to identify bioactive "hits".Assay compatibility.

Novel Catalytic Applications for this compound Derivatives

While the compound itself is not a catalyst, its modifiable structure presents opportunities for designing novel catalysts and ligands for organic synthesis. The field of asymmetric catalysis, in particular, relies on chiral organic molecules (ligands) that can coordinate to a metal center and induce stereoselectivity in a chemical reaction.

Derivatives of this compound could be envisioned as precursors to new classes of ligands. For example:

Chiral Ligands: The propanamide backbone contains a stereocenter (at the carbon bearing the bromine). By using enantiomerically pure starting materials or resolving the final products, chiral derivatives can be obtained. Further modification, such as introducing coordinating groups (e.g., phosphines, pyridines) onto the phenyl rings, could yield novel chiral ligands for transition-metal-catalyzed reactions like asymmetric hydrogenation or cross-coupling.

Organocatalysts: The amide functionality itself can participate in hydrogen bonding, a key interaction in many organocatalytic transformations. By elaborating the structure, it may be possible to design novel hydrogen-bond-donor catalysts for reactions like the Michael addition or Diels-Alder reaction.

The table below presents hypothetical catalytic structures that could be derived from the parent compound.

Catalyst Type Structural Motif Derived from Parent Compound Proposed Modification Potential Catalytic Application
Chiral Phosphine Ligand N-[4-(Benzyloxy)phenyl] coreIntroduction of diphenylphosphine (B32561) groups on one or both aromatic rings.Asymmetric hydrogenation, Suzuki coupling.
N,O-Bidentate Ligand Entire moleculeDebenzylation to reveal the phenol (O-donor) and introduction of a pyridine (B92270) ring via the bromo-position (N-donor).Enantioselective Lewis acid catalysis.
Hydrogen-Bond Donor Catalyst Amide backboneAttachment of bulky groups to create a defined chiral pocket around the N-H bond.Asymmetric Michael additions.

Unexplored Biological Targets or Pathways Amenable to Modulation by this compound and its Analogues

The discovery that structurally related molecules exhibit potent biological activity provides a strong rationale for exploring analogues of this compound against new or underexplored targets. The benzyloxybenzamide scaffold appears to be a "privileged structure" for interacting with specific protein classes.

Based on existing research on related compounds, several promising avenues can be pursued:

Protein-Protein Interaction (PPI) Inhibitors: The success of benzyloxy benzamide derivatives in inhibiting the PSD95-nNOS interaction suggests that this scaffold is well-suited to bind to the large, flat surfaces often found at protein-protein interfaces. nih.gov Analogues could be screened against other challenging PPI targets implicated in cancer and other diseases (e.g., p53-MDM2, c-Myc-Max).

Nuclear Hormone Receptors: The demonstrated activity of N-(4-(benzyloxy)-phenyl)-sulfonamides against the androgen receptor opens up the possibility of targeting other members of the nuclear hormone receptor superfamily, such as the estrogen receptor (ER), progesterone (B1679170) receptor (PR), or glucocorticoid receptor (GR). nih.gov

Anti-Infective Agents: The synthesis of azetidinone derivatives from a 4-(benzyloxy)benzohydrazide (B166250) core has yielded compounds with potential anti-tubercular activity, possibly through the inhibition of the mycobacterial enoyl reductase (InhA). mdpi.com This suggests that libraries based on the this compound scaffold could be screened against a panel of bacterial or fungal targets.

The following table summarizes known and potential biological targets for this class of compounds.

Target Class Known Target for Related Scaffold Unexplored Potential Target Therapeutic Area
Protein-Protein Interactions PSD95-nNOS nih.govp53-MDM2, Bcl-2 family proteinsStroke, Oncology
Nuclear Receptors Androgen Receptor nih.govEstrogen Receptor (ERα/β), Peroxisome Proliferator-Activated Receptors (PPARs)Oncology, Metabolic Diseases
Enzymes (Anti-Infective) Mycobacterial Enoyl Reductase (InhA) mdpi.comBacterial DNA gyrase, Fungal lanosterol (B1674476) 14α-demethylaseInfectious Diseases
Kinases Not extensively exploredTyrosine kinases (e.g., EGFR, Abl), Serine/threonine kinases (e.g., Akt, mTOR)Oncology, Inflammation

By systematically synthesizing and screening libraries of analogues, researchers can unlock the full therapeutic potential of the this compound scaffold, potentially leading to the discovery of novel chemical probes and future drug candidates.

Q & A

Basic Research Questions

Q. What are common synthetic routes for N-[4-(Benzyloxy)phenyl]-2-bromopropanamide, and how can reaction yields be optimized?

  • Methodological Answer : A typical approach involves alkylation of 4-(benzyloxy)aniline derivatives with brominated acylating agents. For example, paracetamol (N-(4-hydroxyphenyl)acetamide) can react with benzyl chloride in ethanolic potassium hydroxide under reflux to form N-[4-(benzyloxy)phenyl]acetamide, with yields influenced by the substrate form (e.g., capsular vs. tablet paracetamol yields 58% vs. 50%) . Optimization strategies include adjusting solvent polarity, temperature, and using catalysts like Pd in cross-coupling reactions for bromo-functionalization .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LCMS) is critical for identifying molecular ions (e.g., m/z 242.2–243.3 for benzyloxy-substituted acetamide derivatives). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions, while gas chromatography (GC) with purity >97% ensures minimal impurities .

Q. How does the bromine atom in the propanamide moiety influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The bromine atom acts as a leaving group, facilitating nucleophilic attacks (e.g., SN2 reactions). Its steric and electronic effects can be modulated by adjacent substituents. For example, in Pd-catalyzed cross-electrophile couplings, bromide displacement enables C–H alkylation or coupling with aryl halides .

Advanced Research Questions

Q. What strategies address contradictory data in synthesizing this compound derivatives under varying conditions?

  • Methodological Answer : Discrepancies in yields or side products (e.g., para vs. ortho substitution) often arise from competing reaction pathways. Mechanistic studies using isotopic labeling (e.g., deuterated solvents) or in situ monitoring (e.g., FTIR) can identify intermediates. For example, conflicting yields in benzyloxy group installation may require optimizing protecting groups or reaction time .

Q. How can this compound be utilized in C(sp³)–C(sp³) bond-forming reactions via radical-mediated pathways?

  • Methodological Answer : The bromopropanamide moiety participates in visible light/silane-mediated alkyl radical generation. For instance, under blue LED irradiation, the C–Br bond undergoes homolytic cleavage, generating radicals that couple with alkenes or alkynes. This method avoids traditional transition-metal catalysts and enables stereoselective functionalization .

Q. What experimental designs are appropriate for evaluating the biological activity of this compound in sodium channel modulation?

  • Methodological Answer : In vitro electrophysiology (patch-clamp assays) using tetrodotoxin-sensitive sodium channels (e.g., Nav1.7) can assess inhibition. Compound structure-activity relationships (SARs) are tested by modifying the benzyloxy or bromo groups. For example, analogs with piperidinyl-triazine linkages (e.g., Compound H in ) show analgesic potential in rodent pain models.

Q. How does the benzyloxy group influence the compound’s stability under acidic or basic conditions during multi-step synthesis?

  • Methodological Answer : The benzyloxy group is base-labile but stable under mild acidic conditions. Deprotection studies (e.g., using H₂/Pd-C) reveal that electron-withdrawing substituents on the phenyl ring accelerate hydrolysis. Stability is validated via HPLC tracking of degradation products under varying pH .

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